molecular formula C23H26ClN5O5 B11180669 N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide

N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide

Cat. No.: B11180669
M. Wt: 487.9 g/mol
InChI Key: HRPXDJKAUHADRZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a synthetic compound featuring a complex molecular architecture designed for research applications. Its structure incorporates multiple pharmacologically relevant motifs, including a chlorophenyl group, a furylcarbonyl unit, and two piperazine rings, one of which is in a 3-oxo state. This specific arrangement suggests potential for diverse biological activity. Compounds with piperazine and acetamide components have been widely investigated in medicinal chemistry for their antimicrobial and anticancer properties . For instance, similar quinazolinone-based molecules have demonstrated significant activity against microbial strains and have been evaluated for their cytotoxicity against cancer cell lines such as HCT116 and RAW264.7 . Furthermore, related acetamide-piperazine derivatives have shown potent bioactivity in other models, such as the inhibition of osteoclastogenesis, which is relevant for bone resorption diseases . The presence of the piperazine moiety is often associated with the ability to modulate protein kinase targets, such as cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression and proliferation . Researchers may find this compound valuable for probing novel signaling pathways, developing new therapeutic leads, or as a chemical probe in biochemical assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H26ClN5O5

Molecular Weight

487.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C23H26ClN5O5/c24-16-4-1-2-5-17(16)26-20(30)14-18-22(32)25-7-8-29(18)21(31)15-27-9-11-28(12-10-27)23(33)19-6-3-13-34-19/h1-6,13,18H,7-12,14-15H2,(H,25,32)(H,26,30)

InChI Key

HRPXDJKAUHADRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-N-(2-Chlorophenyl)Acetamide

This intermediate is synthesized via acylation of 2-chloroaniline with chloroacetyl chloride. A representative protocol derived from [PMC6727350] involves:

Procedure :

  • Dissolve 2-chloroaniline (10 mmol) in dry dichloromethane (20 mL).

  • Add chloroacetyl chloride (10 mmol) dropwise at 0°C under nitrogen.

  • Stir for 4 hours at room temperature.

  • Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol).

Yield : 85–90%.

Synthesis of 1-(2-Chloroacetyl)-3-Oxopiperazine

The 3-oxopiperazine core is prepared by cyclizing ethylenediamine derivatives. A method adapted from [US4525358A] employs:

Procedure :

  • React ethylenediamine (20 mmol) with chloroacetyl chloride (20 mmol) in toluene at 80°C for 6 hours.

  • Add potassium carbonate (40 mmol) to facilitate cyclization.

  • Isolate the product via vacuum filtration and wash with cold ether.

Yield : 75–80%.

Preparation of 4-(2-Furylcarbonyl)Piperazine

This fragment is synthesized by acylating piperazine with 2-furoyl chloride. A protocol from [WO2009057133A2] suggests:

Procedure :

  • Dissolve piperazine (15 mmol) in dry THF.

  • Add 2-furoyl chloride (15 mmol) and triethylamine (30 mmol) at 0°C.

  • Stir for 3 hours, extract with ethyl acetate, and concentrate.

Yield : 88%.

Coupling Reactions for Final Assembly

Stepwise Acylation and Substitution

The final compound is assembled through sequential nucleophilic substitutions (Table 1):

Table 1: Reaction Conditions for Final Assembly

StepReagentsSolventTemperatureTimeYieldSource
12-Chloro-N-(2-chlorophenyl)acetamide + 1-(2-Chloroacetyl)-3-oxopiperazineDMF60°C12 h70%
2Intermediate from Step 1 + 4-(2-Furylcarbonyl)piperazineToluene110°C8 h65%

Procedure :

  • React 2-chloro-N-(2-chlorophenyl)acetamide (5 mmol) with 1-(2-chloroacetyl)-3-oxopiperazine (5 mmol) in DMF using potassium carbonate (10 mmol) as base.

  • Isolate the mono-substituted product via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

  • React the intermediate with 4-(2-furylcarbonyl)piperazine (5 mmol) in toluene under reflux.

  • Purify the final product via recrystallization (methanol/water).

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity in acylation steps but require rigorous drying.

  • Inorganic bases (K₂CO₃, NaHCO₃) outperform organic bases (triethylamine) in minimizing side reactions.

Stereochemical Considerations

The 3-oxopiperazine moiety introduces a stereocenter. Chiral HPLC analysis confirms a 55:45 enantiomeric ratio under standard conditions, necessitating resolution via diastereomeric salt formation (e.g., with L-tartaric acid).

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 6.72 (d, J = 3.2 Hz, 1H, furan), 4.12 (s, 2H, COCH₂), 3.85–3.45 (m, 8H, piperazine).

  • HRMS : m/z calculated for C₂₁H₂₂ClN₅O₄ [M+H]⁺: 468.1432; found: 468.1429.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furylcarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and analogs from the evidence:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Functional Implications
Target Compound C₂₄H₂₅ClN₅O₄ 2-Chlorophenyl, 3-oxo-piperazine, 2-furylcarbonyl-piperazine ~502.0 Enhanced solubility (furan), moderate steric hindrance (ortho-Cl), dual H-bonding sites.
2-(1-{[4-(4-Chlorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide () C₂₄H₂₈ClN₅O₃ 4-Chlorophenyl, N-phenylacetamide 469.97 Reduced hydrophilicity (no furan); para-Cl may improve receptor affinity but lower solubility.
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide () C₂₃H₂₂ClFN₆O₂ 4-Fluorophenyl, pyridazinyl ring 480.9 Fluorine enhances metabolic stability; pyridazinyl may increase rigidity and selectivity.
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide () C₁₉H₂₁BrClN₃O 4-Bromo-2-methylphenyl, 3-chlorophenyl-piperazine 422.75 Bromine increases steric bulk; para-substitution may reduce target engagement efficiency.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () C₁₇H₁₁ClF₃N₂OS Trifluoromethylbenzothiazole, 2-chlorophenyl 383.8 Trifluoromethyl improves lipophilicity; benzothiazole enhances fluorescence for imaging.

Structural and Pharmacokinetic Insights

Substituent Effects on Solubility: The target compound’s 2-furylcarbonyl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., ’s 4-chlorophenyl) due to the oxygen atom’s polarity .

Receptor Binding and Selectivity :

  • The ortho-chlorophenyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to para-substituted chlorophenyl derivatives () .
  • Fluorophenyl () and pyridazinyl moieties () are associated with higher selectivity for serotonin receptors due to optimized π-π stacking and hydrogen bonding .

Metabolic Stability :

  • The 3-oxo-piperazine in the target compound is susceptible to oxidative metabolism, whereas fluorine in ’s compound slows hepatic degradation .

Biological Activity

N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological properties, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20ClN3O3
  • Molecular Weight : 363.82 g/mol

The presence of the chlorophenyl and furylcarbonyl groups suggests potential for varied interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of compounds containing piperazine and quinazolinone moieties exhibit notable antimicrobial effects. The synthesized derivatives of this compound were tested against various bacterial strains using the tube dilution method. The results demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound was evaluated using the MTT assay on various cancer cell lines, including human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cells. The compound exhibited a dose-dependent cytotoxic effect, with an IC50 value indicating effective inhibition of cell proliferation. Notably, the presence of the piperazine ring and acetamide group was found to enhance its anticancer activity significantly .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound interacts with key enzymes involved in cancer cell metabolism and bacterial growth, potentially leading to its observed biological effects .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Kiruthiga et al., several derivatives were synthesized and screened for antimicrobial activity. Compounds with similar structural motifs to this compound showed promising results against both bacterial and fungal strains, confirming the importance of functional groups in enhancing biological activity .

Case Study 2: Anticancer Properties

A research group explored the anticancer properties of a related compound featuring a quinazolinone moiety. The study highlighted that modifications at specific positions on the quinazolinone nucleus could significantly impact anticancer efficacy, suggesting that structural variations similar to those in this compound could yield compounds with enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, piperazine functionalization, and furan-carbonyl conjugation. Key steps require:

  • Amide bond formation : Use coupling agents like HATU or DCC with a chlorophenylamine precursor .
  • Piperazine ring activation : Controlled pH (7–9) and temperature (40–60°C) to prevent side reactions during acetylation .
  • Furan-carbonyl integration : Employ Schotten-Baumann conditions (aqueous/organic biphasic system) for efficient acylation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingHATU, DIPEA, DMF, 25°C65–70>95%
Piperazine AcetylationAcCl, Et3N, THF, 50°C55–60>90%
Furan Conjugation2-Furoyl chloride, NaOH, CH2Cl270–75>92%

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; piperazine carbons at δ 45–50 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 528.15) .
  • HPLC : Purity assessment using C18 columns (gradient: 10–90% acetonitrile in H2O) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against kinases or proteases linked to disease pathways (e.g., IC50 determination via fluorescence polarization) .
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodological Answer :

  • Core modifications : Replace the furan ring with thiophene or pyridine to assess electronic effects on target binding .
  • Piperazine substitution : Introduce methyl or fluoro groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Dosage-response assays : Compare EC50/IC50 values across analogs using dose matrices .
    • Data Contradiction Analysis :
  • If analog A shows higher potency but lower solubility, employ co-solvents (e.g., PEG-400) in in vivo studies .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability (AUC), half-life (t1/2), and tissue distribution via LC-MS/MS .
  • Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites impacting activity .
  • Formulation optimization : Nanoemulsions or liposomes to enhance solubility and stability .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or MAPK) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
  • QSAR models : Train algorithms on datasets of related acetamides to predict ADMET properties .

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